molecular formula C21H18N4OS B3312206 4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide CAS No. 946301-20-8

4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No. B3312206
CAS RN: 946301-20-8
M. Wt: 374.5 g/mol
InChI Key: LCTJAIRDUQLEQD-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a cyano group, a benzamide group, a tolyl group, and an imidazo[2,1-b]thiazole ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of amines and cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The tolyl group is a functional group related to toluene and can generate three possible structural isomers . The compound also contains a cyano group, a benzamide group, and an imidazo[2,1-b]thiazole ring .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. For instance, it likely has a high melting point due to the presence of multiple aromatic rings . The presence of a cyano group and a benzamide group suggests that it may participate in a variety of chemical reactions .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of its potential applications in pharmaceuticals and medicinal chemistry .

properties

IUPAC Name

4-cyano-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-14-2-6-16(7-3-14)19-18(25-10-11-27-21(25)24-19)13-23-20(26)17-8-4-15(12-22)5-9-17/h2-9H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTJAIRDUQLEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

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